molecular formula C17H14BrN5OS B3569137 (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

Cat. No.: B3569137
M. Wt: 416.3 g/mol
InChI Key: VELLBUVTMZEUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazine moiety, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves the condensation of 3-bromo-4-methylphenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[(3-bromo-4-methylphenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5OS/c1-10-7-8-12(9-13(10)18)20-21-15-14(11-5-3-2-4-6-11)22-23(16(15)24)17(19)25/h2-9,22H,1H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELLBUVTMZEUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C(=S)N)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
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(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
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(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 4
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(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 5
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(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE
Reactant of Route 6
(4E)-4-[2-(3-BROMO-4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE

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